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molecular formula C11H15NO3S B8658945 Methyl 5-(diethylcarbamoyl)thiophene-2-carboxylate CAS No. 921210-99-3

Methyl 5-(diethylcarbamoyl)thiophene-2-carboxylate

Cat. No. B8658945
M. Wt: 241.31 g/mol
InChI Key: NBVXLRCGLDEUSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07960425B2

Procedure details

Methyl 5-(diethylcarbamoyl)thiophene-2-carboxylate (247 mg, 1.02 mmol) in ethanol (9 mL) was stirred with hydrazine monohydrate (495 mg, 10.2 mol) at 90° C. for 6 hours. After addition of water, the reaction solution was extracted with ethyl acetate and chloroform, and the extract was dried over anhydrous magnesium sulfate and concentrated to give the desired product (yield 89%).
Quantity
247 mg
Type
reactant
Reaction Step One
Quantity
495 mg
Type
reactant
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
89%

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]([CH2:15][CH3:16])[C:4]([C:6]1[S:10][C:9]([C:11](OC)=[O:12])=[CH:8][CH:7]=1)=[O:5])[CH3:2].O.[NH2:18][NH2:19].O>C(O)C>[CH2:1]([N:3]([CH2:15][CH3:16])[C:4]([C:6]1[S:10][C:9]([C:11]([NH:18][NH2:19])=[O:12])=[CH:8][CH:7]=1)=[O:5])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
247 mg
Type
reactant
Smiles
C(C)N(C(=O)C1=CC=C(S1)C(=O)OC)CC
Name
Quantity
495 mg
Type
reactant
Smiles
O.NN
Name
Quantity
9 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the reaction solution was extracted with ethyl acetate and chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the extract was dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C)N(C(=O)C=1SC(=CC1)C(=O)NN)CC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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